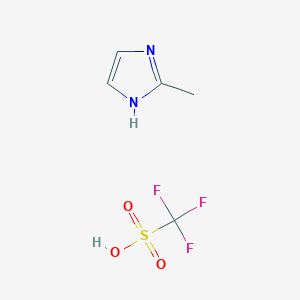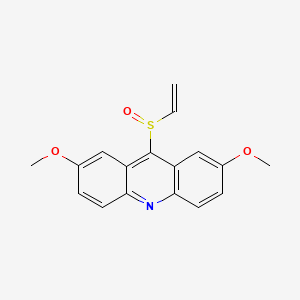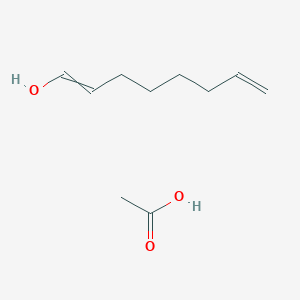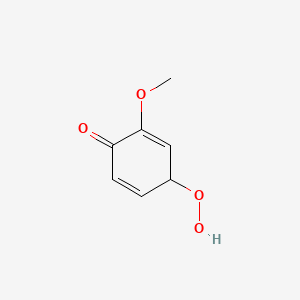![molecular formula C8H7Cl3OS2 B12540469 2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene CAS No. 143425-94-9](/img/structure/B12540469.png)
2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of three chlorine atoms and a thiiran-2-ylmethoxy group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure selective chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the opening of the thiirane ring.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of advanced materials, including organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, its derivatives may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trichlorothiophene: Lacks the thiiran-2-ylmethoxy group but shares the trichlorinated thiophene core.
5-(Thiiran-2-ylmethoxy)thiophene: Similar structure but without the chlorine atoms.
Uniqueness
2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene is unique due to the combination of its trichlorinated thiophene core and the thiiran-2-ylmethoxy group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
CAS No. |
143425-94-9 |
|---|---|
Molecular Formula |
C8H7Cl3OS2 |
Molecular Weight |
289.6 g/mol |
IUPAC Name |
2,3,4-trichloro-5-(thiiran-2-ylmethoxymethyl)thiophene |
InChI |
InChI=1S/C8H7Cl3OS2/c9-6-5(14-8(11)7(6)10)2-12-1-4-3-13-4/h4H,1-3H2 |
InChI Key |
XFKMACUVOYAWMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)COCC2=C(C(=C(S2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane](/img/structure/B12540396.png)
![4-[(Oxan-2-yl)oxy]pyridine](/img/structure/B12540401.png)

![4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol](/img/structure/B12540409.png)
![2-[Methyl(phenyl)amino]ethyl diphenylphosphinite](/img/structure/B12540419.png)
![3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12540425.png)
![1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B12540429.png)
![Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-](/img/structure/B12540431.png)
![N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12540448.png)
![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)


